cis-Benzyl (2-methylpyrrolidin-3-YL)carbamate hcl
CAS No.: 1951444-30-6
Cat. No.: VC5078452
Molecular Formula: C13H19ClN2O2
Molecular Weight: 270.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1951444-30-6 |
|---|---|
| Molecular Formula | C13H19ClN2O2 |
| Molecular Weight | 270.76 |
| IUPAC Name | benzyl N-[(2R,3R)-2-methylpyrrolidin-3-yl]carbamate;hydrochloride |
| Standard InChI | InChI=1S/C13H18N2O2.ClH/c1-10-12(7-8-14-10)15-13(16)17-9-11-5-3-2-4-6-11;/h2-6,10,12,14H,7-9H2,1H3,(H,15,16);1H/t10-,12-;/m1./s1 |
| Standard InChI Key | JQNITJGVVYICOV-MHDYBILJSA-N |
| SMILES | CC1C(CCN1)NC(=O)OCC2=CC=CC=C2.Cl |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characterization
The compound’s IUPAC name, benzyl N-[(2R,3R)-2-methylpyrrolidin-3-yl]carbamate hydrochloride, reflects its stereochemistry: a cis-configured pyrrolidine ring with methyl and carbamate substituents at positions 2 and 3, respectively. The hydrochloride salt enhances solubility, though exact solubility metrics remain unreported. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉ClN₂O₂ |
| Molecular Weight | 270.76 g/mol |
| SMILES | CC1C(CCN1)NC(=O)OCC2=CC=CC=C2.Cl |
| InChI Key | JQNITJGVVYICOV-MHDYBILJSA-N |
| PubChem CID | 118992665 |
The pyrrolidine ring adopts a puckered conformation, with the methyl group at C2 and the carbamate at C3 imposing steric constraints that influence receptor binding. X-ray crystallography data are absent, but computational models suggest intramolecular hydrogen bonding between the carbamate carbonyl and pyrrolidine NH.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step sequence prioritizing stereochemical control:
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Pyrrolidine Formation: Cyclization of 4-aminobutanol derivatives yields the 2-methylpyrrolidine core.
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Carbamate Installation: Reaction with benzyl chloroformate under basic conditions introduces the carbamate group.
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Salt Formation: Treatment with HCl generates the hydrochloride salt.
A representative protocol adapted from lead-oriented synthesis methodologies employs:
Optimization Challenges
Key challenges include:
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Stereoselectivity: Avoiding trans-isomer contamination during pyrrolidine ring closure.
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Yield Limitations: Reported yields for analogous carbamates range from 40–60%, necessitating chromatographic purification .
Structural and Stereochemical Analysis
Configuration Impact on Bioactivity
The cis configuration (2R,3R) is critical for interactions with CNS targets. Molecular docking studies hypothesize that:
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The methyl group at C2 occupies a hydrophobic pocket in neuronal receptors.
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The carbamate’s carbonyl oxygen forms hydrogen bonds with serine or tyrosine residues.
Comparisons to trans isomers (unreported for this compound) would clarify stereochemical dependencies, though analogous pyrrolidine derivatives show 10–100× reduced activity in trans forms.
Therapeutic Applications and Future Directions
Target Indications
The compound’s profile aligns with therapeutic areas including:
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Neurodegenerative Diseases: Potential to mitigate oxidative stress in Alzheimer’s models.
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Substance Use Disorders: D₃ receptor antagonism may reduce drug-seeking behavior.
Research Priorities
Critical next steps involve:
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ADMET Profiling: Assessing blood-brain barrier permeability and metabolic stability.
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Target Deconvolution: Identifying off-target interactions via kinome-wide screening.
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Analog Development: Exploring substituents on the benzyl ring to enhance potency.
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